molecular formula C18H19ClN2O3 B14922145 2-(2-chlorophenoxy)-N'-[(E)-(3-propoxyphenyl)methylidene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(E)-(3-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14922145
M. Wt: 346.8 g/mol
InChI Key: KETCYUXCQKNSRP-UDWIEESQSA-N
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Description

2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenoxy group and a propoxyphenyl group, which are linked through an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-chlorophenoxyacetic acid hydrazide with 3-propoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A related compound with herbicidal properties.

    2-(3-Chlorophenoxy)propionic acid: Another similar compound used in agricultural applications.

Uniqueness

2-(2-Chlorophenoxy)-N’~1~-[(E)-1-(3-propoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(3-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O3/c1-2-10-23-15-7-5-6-14(11-15)12-20-21-18(22)13-24-17-9-4-3-8-16(17)19/h3-9,11-12H,2,10,13H2,1H3,(H,21,22)/b20-12+

InChI Key

KETCYUXCQKNSRP-UDWIEESQSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CCCOC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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